

# Spectroscopic Characterization of 2-Fluoro-5-methoxybenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Fluoro-5-methoxybenzonitrile

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-5-methoxybenzonitrile**, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **2-Fluoro-5-methoxybenzonitrile**. This data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

**Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.30	dd	$J_{\text{HF}} \approx 8.5$ , $J_{\text{HH}} \approx 3.0$	H-6
~7.15	dd	$J_{\text{HH}} \approx 8.5$ , $J_{\text{HH}} \approx 4.5$	H-3
~6.95	ddd	$J_{\text{HH}} \approx 8.5$ , $J_{\text{HH}} \approx 3.0$ , $J_{\text{HF}} \approx 2.0$	H-4
~3.85	s	-	-OCH <sub>3</sub>

**Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Assignment
~160 (d, $^1\text{JCF} \approx 250$ Hz)	C-2
~156	C-5
~125	C-6
~118 (d, $^2\text{JCF} \approx 20$ Hz)	C-4
~116 (d, $^2\text{JCF} \approx 25$ Hz)	C-3
~115	C-1
~105 (d, $^4\text{JCF} \approx 5$ Hz)	CN
~56	$-\text{OCH}_3$

**Table 3: Predicted IR Absorption Data**

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group
~3050-3100	Aromatic C-H stretch
~2950-3000	Aliphatic C-H stretch ( $-\text{OCH}_3$ )
~2230	$\text{C}\equiv\text{N}$ stretch
~1600, ~1500	Aromatic $\text{C}=\text{C}$ stretch
~1250	Aryl-O stretch
~1030	C-F stretch

**Table 4: Predicted Mass Spectrometry Data**

m/z	Interpretation
151	$[M]^+$ (Molecular Ion)
136	$[M - CH_3]^+$
122	$[M - HCN]^+$
108	$[M - CO]^+$

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra for structural elucidation.

Procedure:

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-Fluoro-5-methoxybenzonitrile** and dissolve it in approximately 0.7 mL of deuterated chloroform ( $CDCl_3$ ).<sup>[1]</sup> The use of a deuterated solvent is crucial to avoid large solvent peaks in the  $^1H$  NMR spectrum.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Data Acquisition:** Transfer the solution to a clean 5 mm NMR tube. Acquire the spectra on a 500 MHz NMR spectrometer. For  $^{13}C$  NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- **Sample Preparation:** As **2-Fluoro-5-methoxybenzonitrile** is a solid, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

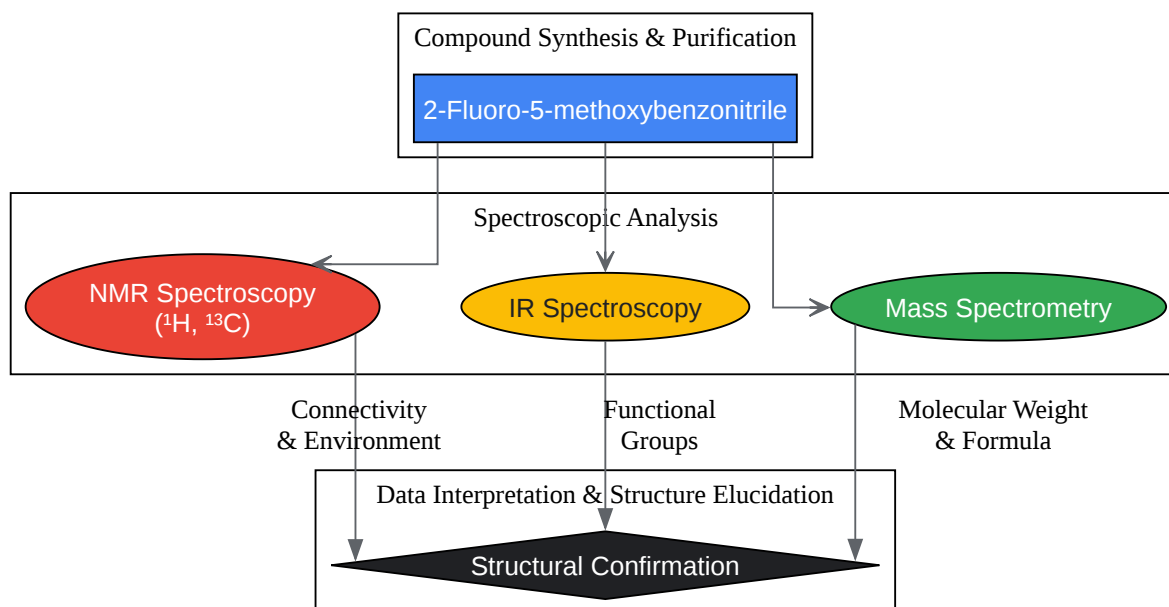
**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

**Procedure:**

- **Sample Preparation:** Prepare a dilute solution of **2-Fluoro-5-methoxybenzonitrile** in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 1-10  $\mu\text{g/mL}$ .
- **Ionization:** Introduce the sample into the mass spectrometer. Electron Impact (EI) ionization is a common technique for small, relatively volatile molecules and will likely produce a clear fragmentation pattern. Electrospray ionization (ESI) can also be used, which is a softer ionization technique that will likely show a prominent molecular ion peak.
- **Data Acquisition:** Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-200 amu). The resulting spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **2-Fluoro-5-methoxybenzonitrile**.



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Spectroscopic analysis workflow for structural confirmation.

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## References

- 1. rsc.org [rsc.org]
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